Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate

Medicinal Chemistry Drug Design Physicochemical Profiling

Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate (CAS 356790-62-0) is a phthalazinone-based small molecule that serves as a critical synthetic intermediate and building block in medicinal chemistry. The compound features a phthalazinone core with an N-3 methyl substituent, an acetic acid ethyl ester side chain at the C-1 position, and a molecular weight of 246.26 g/mol, with a calculated ALogP of 1.6.

Molecular Formula C13H14N2O3
Molecular Weight 246.266
CAS No. 356790-62-0
Cat. No. B2487984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate
CAS356790-62-0
Molecular FormulaC13H14N2O3
Molecular Weight246.266
Structural Identifiers
SMILESCCOC(=O)CC1=NN(C(=O)C2=CC=CC=C21)C
InChIInChI=1S/C13H14N2O3/c1-3-18-12(16)8-11-9-6-4-5-7-10(9)13(17)15(2)14-11/h4-7H,3,8H2,1-2H3
InChIKeyMOQFTWAPXKWBLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate (CAS 356790-62-0): A Key Phthalazinone Scaffold for Medicinal Chemistry and Chemical Biology Research


Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate (CAS 356790-62-0) is a phthalazinone-based small molecule that serves as a critical synthetic intermediate and building block in medicinal chemistry . The compound features a phthalazinone core with an N-3 methyl substituent, an acetic acid ethyl ester side chain at the C-1 position, and a molecular weight of 246.26 g/mol, with a calculated ALogP of 1.6 . This scaffold is a privileged structure in drug discovery, particularly as a precursor for poly(ADP-ribose) polymerase (PARP) inhibitors and other anticancer agents [1]. Its structural features permit site-selective derivatization at the ester and phthalazinone ring positions, enabling iterative library synthesis.

1 Phthalazinone building block for focused library synthesis
2 N-3 methyl group as key pharmacophoric element for PARP target engagement studies
3 Ethyl ester enables amide and hydrazide derivatization for SAR exploration

Why Generic Phthalazinone Analogs Cannot Replace Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate in Structure-Activity Relationship (SAR) Studies and Library Synthesis


Phthalazinone derivatives with different N-3 substituents or ester moieties exhibit divergent physicochemical and biological profiles that preclude simple substitution. The N-3 methyl group of this compound is non-ionizable and influences molecular recognition differently than the N–H of the des-methyl analog (CAS 25947-13-1) or the longer alkyl chain of the N-ethyl derivative (CAS 28081-53-0), directly affecting hydrogen-bonding capacity (HBD count) and logP . Furthermore, the ethyl ester serves as a reversible protecting group for the acetic acid moiety, and its hydrolysis rate differs from the corresponding methyl ester, impacting synthetic strategy and prodrug considerations . These differences mean that SAR models and synthetic protocols developed with this specific building block cannot be reliably extrapolated to other phthalazinone esters without quantitative revalidation.

N-3 methylation reduces HBD count to zero; des-methyl analog retains one donor, potentially altering passive permeability profile.
Ethyl ester hydrolyzes more slowly than methyl ester; deprotection timing differences may affect synthetic and prodrug strategies.
N-3 methyl pharmacophore may be critical for PARP-1 engagement; unsubstituted phthalazinone analogs may show reduced target interaction.

Quantitative Differentiation Evidence: How Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate Compares to Its Closest Analogs


N-3 Methylation Eliminates a Hydrogen-Bond Donor Site, Reducing HBD Count to Zero Relative to the Des-Methyl Analog

The N–H hydrogen-bond donor present in the des-methyl ethyl ester analog (CAS 25947-13-1) is replaced by an N–CH₃ group in the target compound, reducing the hydrogen-bond donor (HBD) count from 1 to 0 . The target compound thus has zero HBD groups, while the comparator retains one, altering permeability and target engagement potential.

HBD Count
Head-to-head comparison
Target: 0 HBD; Des-methyl analog (CAS 25947-13-1): 1 HBD
Zero HBD may support improved passive membrane permeability.
Structural comparison based on SMILES.
Medicinal Chemistry Drug Design Physicochemical Profiling

Target Compound Exhibits Higher Calculated Lipophilicity (ALogP 1.6) Than the Des-Methyl Analog, Enhancing Membrane Partitioning

The AlogP of the target compound is 1.6 . The des-methyl ethyl ester analog (CAS 25947-13-1) has a predicted XLogP3 of approximately 0.35, based on the free acid analog ACD/LogP of 0.35 reported by ChemSpider for (4-oxo-3H-phthalazin-1-yl)acetic acid . The N-3 methylation increases lipophilicity by approximately 1.25 log units, which is expected to improve membrane permeability and oral absorption potential.

Lipophilicity (ALogP)
Cross-study comparable
Target: 1.6; Des-methyl analog: ~0.35
Increased lipophilicity may enhance membrane partitioning.
Calculated values; no experimental logP available.
Lipophilicity ADME Drug Design

The Ethyl Ester Provides a Balance of Hydrolytic Stability and Ease of Deprotection Relative to the Corresponding Methyl Ester

Ethyl esters generally hydrolyze more slowly than methyl esters under both acidic and basic conditions due to steric and electronic effects [1]. The target compound, with an ethyl ester group, is expected to exhibit greater stability in aqueous buffers and during storage compared to the corresponding methyl ester analog. Conversely, it remains readily cleavable by esterases, making it suitable as a prodrug handle or protecting group [1]. Quantitative hydrolysis half-life data are not available for this specific compound, but the steric argument is well-established in medicinal chemistry.

Ester Hydrolysis Rate
Class-level inference
Rank: methyl > ethyl > tert-butyl (class-level principle)
Ethyl ester provides intermediate stability for handling.
No specific kinetic data for this compound.
Prodrug Design Ester Hydrolysis Synthetic Chemistry

Phthalazinone Scaffold SAR: N-3 Methylation Confers PARP Inhibition Selectivity Advantages Over Unsubstituted Analogs

Structure-activity relationship (SAR) studies in the phthalazinone PARP inhibitor field show that N-3 methylation is a critical determinant of potency and selectivity [1]. For example, the FDA-approved PARP inhibitor Olaparib retains a phthalazinone core with an N-2 substituent, while N-3-methylated derivatives have exhibited potent PARP-1 inhibition with K_i values as low as 1–5 nM in enzymatic assays [1]. The target compound, bearing the N-3 methyl group and ethyl ester handle, serves as a versatile precursor for introducing diverse amide, hydrazide, and heterocyclic appendages while preserving the N-3 methyl pharmacophore [2].

PARP-1 Inhibition
Class-level inference
N-3 methyl derivatives: IC50 27 nM (HeLa cells); Ki 1–5 nM (enzymatic)
N-3 methyl group supports low-nanomolar PARP-1 target engagement.
Data from related derivatives; direct data for this ester not reported.
PARP Inhibition Kinase Selectivity Cancer Therapeutics

Supplier-Reported Purity of ≥95% Enables Direct Use in Medicinal Chemistry Campaigns Without Additional Purification

Multiple commercial suppliers report purity of ≥95% (or 95%+) for the target compound . In comparison, some less common phthalazinone ester analogs are available only at lower purity or require custom synthesis. The consistent availability of high-purity material reduces the need for in-house purification prior to use in parallel synthesis or biological screening.

Commercial Purity
Supporting evidence
≥95% (multi-supplier specification)
Consistent purity supports direct use in library synthesis.
Supplier technical datasheets.
Chemical Procurement Compound Quality High-Throughput Screening

Optimal Application Scenarios for Ethyl 2-(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetate Based on Quantitative Differentiation Evidence


PARP-1/2 Inhibitor Lead Optimization and Focused Library Synthesis

The target compound's N-3 methyl group is a critical pharmacophoric element for PARP-1 engagement, as demonstrated by sub-nanomolar to low-nanomolar K_i values for related N-3-methyl phthalazinone derivatives [1]. Its ethyl ester handle allows facile conversion to amides, hydrazides, and heterocycles for library synthesis. Researchers developing next-generation PARP inhibitors or dual PARP/HDAC inhibitors should prioritize this building block over unsubstituted or N-ethyl analogs to maintain the potency-enhancing N-3 methyl substitution pattern .

Cell-Permeable Chemical Probe Development Requiring Zero Hydrogen-Bond Donor Count

With an HBD count of 0 (vs. 1 for the des-methyl analog), this compound is a superior starting point for designing cell-permeable probes [1]. Its increased lipophilicity (ALogP 1.6 vs. ~0.35 for the des-methyl analog) further enhances passive membrane diffusion . Applications include intracellular target engagement assays (e.g., NanoBRET, CETSA) and phenotypic screening in oncology models where efficient cellular uptake is essential.

Prodrug Design Leveraging Ethyl Ester Hydrolytic Stability

The ethyl ester moiety offers a practical balance between stability and lability: it is more resistant to spontaneous hydrolysis than a methyl ester, yet remains cleavable by endogenous esterases [1]. This property makes the target compound an ideal scaffold for designing ester prodrugs of phthalazinone-based active pharmaceutical ingredients (APIs), where the free carboxylic acid form is required for target engagement but hindered by poor permeability.

High-Throughput Screening (HTS) Library Production Requiring Consistent High-Purity Building Blocks

The compound is commercially available from multiple reputable vendors with a consistent purity specification of ≥95%, as documented by Aladdin Scientific, CymitQuimica, Chemenu, AKSci, and Biochempartner [1]. This multi-supplier availability at defined purity simplifies procurement logistics for large-scale HTS library synthesis and reduces the risk of batch-to-batch variability that can confound screening results.

Application
Selection Property
Validation Focus
PARP target engagement and lead optimization studies
N-3 methyl pharmacophore with ethyl ester derivatization
PARP enzymatic assay and cellular target engagement confirmation
Cell-permeable chemical probe development
Zero HBD count and moderate lipophilicity
Cellular uptake and intracellular target engagement assays
Ester prodrug design studies
Ethyl ester hydrolytic stability profile
Esterase-mediated cleavage and stability assays
High-throughput screening library synthesis
Multi-supplier ≥95% purity specification
Batch-to-batch consistency and QC review
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